molecular formula C10H13BO3 B580984 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid CAS No. 1217501-10-4

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid

Cat. No.: B580984
CAS No.: 1217501-10-4
M. Wt: 192.021
InChI Key: RSZPBFYCGLSBAF-UHFFFAOYSA-N
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Description

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a hydroxymethyl moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid typically involves the following steps:

    Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often involving formaldehyde and a suitable base.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-(1-(Formyl)cyclopropyl)phenylboronic acid or 4-(1-(Carboxyl)cyclopropyl)phenylboronic acid.

    Reduction: Formation of 4-(1-(Hydroxymethyl)cyclopropyl)phenylborane.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a molecular probe for detecting and quantifying biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

  • 4-(1-Carboxycyclopropyl)phenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid

Comparison: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is unique due to the presence of both a cyclopropyl group and a hydroxymethyl group, which impart distinct steric and electronic properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

[4-[1-(hydroxymethyl)cyclopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPBFYCGLSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675255
Record name {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-10-4
Record name {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid
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